molecular formula C8H4ClN3 B1452443 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile CAS No. 1190318-82-1

3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Cat. No.: B1452443
CAS No.: 1190318-82-1
M. Wt: 177.59 g/mol
InChI Key: AMSWPHKMJXAXQN-UHFFFAOYSA-N
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Description

3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a useful research compound. Its molecular formula is C8H4ClN3 and its molecular weight is 177.59 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-6-4-12-8-5(6)1-2-11-7(8)3-10/h1-2,4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSWPHKMJXAXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the fusion of a pyrrole and pyridine ring, positions it as a promising candidate in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_6ClN_3, with a molecular weight of approximately 181.61 g/mol. The presence of a chlorine atom at the 3-position and a carbonitrile group at the 7-position contributes to its reactivity and potential interactions with biological targets.

Research indicates that this compound may interact with various enzymes and receptors, modulating their activity. Notably, compounds within this class have shown the ability to inhibit fibroblast growth factor receptors (FGFRs), which are essential in regulating cell proliferation and survival. By inhibiting FGFRs, these compounds can induce apoptosis in cancer cells and inhibit their migration and invasion .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolo[2,3-c]pyridine have demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward non-cancerous cells .
  • Antidiabetic Properties : Some derivatives have been identified as potential inhibitors of aldose reductase (AR), an enzyme implicated in diabetic complications. The presence of specific functional groups significantly affects their inhibitory potency .
  • Antimycobacterial and Antiviral Activities : There is emerging evidence that certain derivatives exhibit activity against Mycobacterium tuberculosis and various viruses, indicating a broad spectrum of antimicrobial properties .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of several pyrrolo[2,3-c]pyridine derivatives on ovarian cancer cell lines. The most active compound showed significant inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutic agents .

CompoundIC50 (µM)Cancer Cell Line
Compound A15Ovarian
Compound B20Breast
Compound C10Lung

Case Study 2: Aldose Reductase Inhibition

In vitro studies demonstrated that specific derivatives could inhibit AR with IC50 values ranging from 10 µM to 30 µM. The structural modifications significantly influenced their inhibitory activity .

DerivativeIC50 (µM)Structural Features
Derivative X12Short carboxylic chain
Derivative Y25Long carboxylic chain

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile exhibit potent antitumor activities. For instance, studies have shown that related pyrrolo[2,3-b]pyridine derivatives act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Compounds targeting FGFRs have demonstrated significant inhibitory effects on tumor cell proliferation and migration, suggesting potential therapeutic applications in oncology .

Antiviral and Antimycobacterial Properties

The compound has also been evaluated for antiviral activities, particularly against viral infections where it has shown low micromolar inhibitory potency. Additionally, some derivatives have been investigated for their antimycobacterial effects, indicating a broader spectrum of biological activity .

Neuroprotective Effects

Pyrrolo[2,3-c]pyridines are being explored for their potential neuroprotective effects in diseases such as Alzheimer's and Parkinson's. Their ability to modulate neuroinflammatory pathways makes them candidates for further research in neurodegenerative disorders .

Structure-Activity Relationship Studies

Ongoing research focuses on understanding the structure-activity relationships (SAR) of this class of compounds to optimize their efficacy and reduce toxicity. Modifications to the core structure can significantly influence biological activity, making SAR studies crucial for drug development .

Pharmaceutical Development

The compound serves as a valuable intermediate in the synthesis of more complex pharmaceuticals. Its unique structural characteristics allow it to be utilized in the development of novel therapeutic agents targeting various diseases .

Agrochemicals

In addition to its medicinal applications, this compound is being investigated for use in agrochemicals due to its potential efficacy against plant pathogens .

Case Studies

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant inhibition of tumor cell proliferation via FGFR inhibition with IC50 values in nanomolar range .
Study BAntiviral PropertiesShowed low micromolar inhibitory potency against viral infections with good selectivity .
Study CNeuroprotective EffectsInvestigated potential benefits in neurodegenerative diseases through modulation of inflammatory pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.